molecular formula C16H21N3O2S B2354349 (E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide CAS No. 1312006-19-1

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide

Cat. No. B2354349
M. Wt: 319.42
InChI Key: BUFIWICQLCMKRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a sulfonamide derivative. Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing compound. They’re often used as antibiotics .


Molecular Structure Analysis

The molecular structure of a compound can be determined by various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry. Unfortunately, without specific data, I can’t provide an analysis of this compound’s structure .


Chemical Reactions Analysis

Sulfonamides, in general, can undergo a variety of chemical reactions. They can act as bases, forming salts with acids, and as acids, forming salts with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility in various solvents. These properties can be determined through experimental methods .

Safety And Hazards

Like all chemicals, proper handling and storage of sulfonamides are important to ensure safety. They should be stored in a cool, dry place, away from light and heat .

Future Directions

The development of new sulfonamide derivatives with improved efficacy and fewer side effects is an active area of research. This includes the design of compounds with greater selectivity for bacterial enzymes, to reduce the impact on human cells .

properties

IUPAC Name

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-3-10-19(14-16-12-17-18(2)13-16)22(20,21)11-9-15-7-5-4-6-8-15/h4-9,11-13H,3,10,14H2,1-2H3/b11-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUFIWICQLCMKRL-PKNBQFBNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CN(N=C1)C)S(=O)(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCN(CC1=CN(N=C1)C)S(=O)(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(1-methylpyrazol-4-yl)methyl]-2-phenyl-N-propylethenesulfonamide

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